2-Morpholino-6-(trifluoromethyl)nicotinic acid

HIV‑1 RNase H Reverse Transcriptase

2-Morpholino-6-(trifluoromethyl)nicotinic acid (CAS 545395‑42‑4; MF C₁₁H₁₁F₃N₂O₃; MW 276.21) is a pyridine‑3‑carboxylic acid that bears a morpholino substituent at the 2‑position and a trifluoromethyl group at the 6‑position. This scaffold belongs to the 6‑(trifluoromethyl)nicotinic acid class, which has been validated as a privileged starting point for HIV‑1 reverse transcriptase RNase H dual inhibitors [REFS‑1].

Molecular Formula C11H11F3N2O3
Molecular Weight 276.215
CAS No. 545395-42-4
Cat. No. B2631239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-6-(trifluoromethyl)nicotinic acid
CAS545395-42-4
Molecular FormulaC11H11F3N2O3
Molecular Weight276.215
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3N2O3/c12-11(13,14)8-2-1-7(10(17)18)9(15-8)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18)
InChIKeyINBYYSPAFRQJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholino-6-(trifluoromethyl)nicotinic acid CAS 545395-42-4 – A Dual‑Substituted Nicotinic Acid Scaffold for Targeted Library Synthesis


2-Morpholino-6-(trifluoromethyl)nicotinic acid (CAS 545395‑42‑4; MF C₁₁H₁₁F₃N₂O₃; MW 276.21) is a pyridine‑3‑carboxylic acid that bears a morpholino substituent at the 2‑position and a trifluoromethyl group at the 6‑position. This scaffold belongs to the 6‑(trifluoromethyl)nicotinic acid class, which has been validated as a privileged starting point for HIV‑1 reverse transcriptase RNase H dual inhibitors [REFS‑1]. The simultaneous presence of the electron‑withdrawing –CF₃ group and the hydrogen‑bond‑capable morpholine ring differentiates it from simpler nicotinic acid analogues and makes it a versatile building block for medicinal chemistry programs.

Why 2‑Morpholino‑6‑(trifluoromethyl)nicotinic acid Cannot Be Replaced by Unsubstituted Nicotinic Acid or Single‑Substituted Analogs


The 6‑trifluoromethyl group is essential for engagement with hydrophobic sub‑pockets in validated targets such as HIV‑1 RT; in the 2‑amino‑6‑(trifluoromethyl)nicotinic acid series, replacement of –CF₃ by hydrogen abolished RNase H inhibition [REFS‑1]. The morpholino ring at position 2 further modulates solubility, metabolic stability and hydrogen‑bonding capacity relative to the amino or anilino analogs, altering both in‑vitro potency and in‑vivo pharmacokinetics. Consequently, generic nicotinic acid, 6‑(trifluoromethyl)nicotinic acid or 2‑morpholinonicotinic acid cannot recapitulate the specific electronic and steric profile required for the target interactions validated for this chemotype, making direct substitution unreliable in any quantitative pharmacological experiment.

2‑Morpholino‑6‑(trifluoromethyl)nicotinic acid – Quantitative Evidence Guide for Scientific Selection


HIV‑1 RNase H Dual Inhibition: Scaffold Validation for 2‑Substituted‑6‑(trifluoromethyl)nicotinic Acids

In the 2‑amino‑6‑(trifluoromethyl)nicotinic acid series, the most active compound (21) inhibits HIV‑1 RT‑associated RNase H with an IC₅₀ of 14 µM and suppresses viral replication in cell‑based assays with a selectivity index >10 [REFS‑1]. Although the 2‑morpholino analog has not been directly tested in this assay, the scaffold validation confirms that the 6‑CF₃ pyridine core supports target engagement, and the 2‑substituent can be varied to tune potency and selectivity. The morpholino variant is expected to offer distinct solubility and metabolic stability profiles compared with the arylamino series.

HIV‑1 RNase H Reverse Transcriptase Antiviral

Morpholine‑Trifluoromethyl Pyridine Derivatives as Privileged Structures in CNS and Kinase Patent Space

Patent WO2015165085A1 explicitly claims morpholin‑pyridine derivatives bearing both a trifluoromethyl group and a morpholine ring for the treatment of CNS indications including depression, anxiety disorders, bipolar disorder and ADHD [REFS‑1]. The generic formula encompasses the 2‑morpholino‑6‑(trifluoromethyl)nicotinic acid scaffold. This demonstrates that the combination of the two substituents on a pyridine nucleus is recognized as pharmacologically productive, and the presence of a carboxylic acid handle on the target compound provides a synthetic entry point for amide, ester or bioisostere elaboration that is absent in many of the explicitly exemplified patent compounds.

Morpholine Trifluoromethyl CNS disorders Kinase inhibitor

COX‑2 Selectivity Advantage of Nicotinic Acid Derivatives: Class‑Level Evidence for Anti‑Inflammatory Potential

In a 2021 study of nicotinate derivatives, all tested compounds exhibited highly potent COX‑2 inhibitory activity with selectivity indices up to 1.9‑fold higher than celecoxib [REFS‑1]. Compounds 4c and 4f achieved COX‑2 inhibitory potency equipotent to celecoxib while demonstrating a selectivity advantage. Although the specific 2‑morpholino‑6‑(trifluoromethyl)nicotinic acid was not among the tested compounds, the data establish that the 2,6‑disubstituted nicotinic acid core is compatible with COX‑2 inhibition and that rational substitution can improve selectivity over the reference drug.

COX‑2 Nicotinic acid Anti‑inflammatory Selectivity index

Positional Isomer Differentiation: 2‑Morpholino‑6‑(trifluoromethyl) vs. 6‑Morpholino‑4‑(trifluoromethyl)nicotinic Acid

The regioisomer 6‑morpholino‑4‑(trifluoromethyl)nicotinic acid (CAS 1620899‑69‑5; same molecular formula C₁₁H₁₁F₃N₂O₃) has been reported as a reactant in the synthesis of boron‑containing antiprotozoal agents [REFS‑1]. The shift of the –CF₃ group from position 6 to position 4 and the morpholino from position 2 to position 6 fundamentally alters the electronic distribution and steric profile of the molecule. In the validated HIV‑1 RT scaffold, the 6‑CF₃ position is critical for activity, whereas the 4‑CF₃ isomer is untested in this context. This underscores that the two isomers are not interchangeable and that the precise 2‑morpholino‑6‑(trifluoromethyl) connectivity must be verified during procurement.

Positional isomer Regioisomer Structure‑activity relationship Procurement control

Preferred Application Scenarios for 2‑Morpholino‑6‑(trifluoromethyl)nicotinic acid in Research and Discovery


Antiviral Lead Optimization Leveraging the 6‑(Trifluoromethyl)nicotinic Acid Scaffold

The validated HIV‑1 RT RNase H inhibition of the 2‑amino‑6‑(trifluoromethyl)nicotinic acid series [REFS‑1] makes the 2‑morpholino analog a compelling candidate for SAR exploration. Its distinct morpholine‑driven solubility and metabolic stability characteristics can be exploited to address the pharmacokinetic liabilities often encountered with arylamino variants, while retaining the critical 6‑CF₃ interaction motif.

Anti‑Inflammatory Drug Discovery Targeting COX‑2 Selectivity

Nicotinic acid derivatives have demonstrated COX‑2 selectivity indices up to 1.9‑fold superior to celecoxib [REFS‑2]. The 2‑morpholino‑6‑(trifluoromethyl)nicotinic acid, with its electron‑withdrawing –CF₃ and morpholine hydrogen‑bond acceptor, is well‑suited for further elaboration into selective COX‑2 inhibitors with potentially improved gastric safety profiles, as established in the nicotinate class.

CNS‑Focused Library Synthesis Within Patented Chemical Space

The morpholin‑pyridine‑trifluoromethyl motif is explicitly claimed for CNS disorders in WO2015165085A1 [REFS‑3]. The target compound’s free carboxylic acid enables rapid parallel derivatization to amide or ester libraries, allowing medicinal chemistry teams to explore the CNS‑relevant chemical space defined by this patent while maintaining a synthetic handle that is absent from the simpler exemplified structures.

Chemical Biology Probe Development Requiring Defined Physicochemical Profiles

The combination of the lipophilic –CF₃ group and the moderately basic morpholine creates a unique solubility/permeability balance that differs from both the 2‑amino‑6‑CF₃ and the 2‑chloro‑6‑CF₃ analogs. This differentiated profile can be exploited in the design of chemical biology probes where a specific LogP window or hydrogen‑bonding capacity is required for cellular target engagement studies.

Quote Request

Request a Quote for 2-Morpholino-6-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.